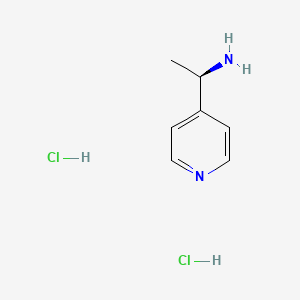
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate is a complex compound involving ruthenium, a transition metal known for its catalytic properties. This compound features multiple acetate ligands and a central oxo group, forming a unique structure that is of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate typically involves the reaction of ruthenium chloride with acetic acid under controlled conditions. The process may include:
Dissolution of Ruthenium Chloride: Ruthenium chloride is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Acetic Acid: Acetic acid is added to the solution, and the mixture is heated to facilitate the reaction.
Formation of the Complex: The reaction mixture is allowed to cool, leading to the formation of the desired ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the removal of acetate ligands.
Substitution: Acetate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to ruthenium dioxide, while substitution reactions may yield various ruthenium-phosphine complexes.
Scientific Research Applications
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate has several applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Materials Science: Employed in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Investigated for its potential in biological applications, such as anticancer agents and enzyme inhibitors.
Industrial Applications: Utilized in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate exerts its effects involves the interaction of the ruthenium center with substrates. The acetate ligands and central oxo group play crucial roles in stabilizing the complex and facilitating various catalytic processes. Molecular targets may include organic molecules, enzymes, and other metal complexes.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) acetate: Similar in structure but with different oxidation states.
Ruthenium(III) chloride: A common ruthenium compound with different ligands.
Ruthenium(IV) oxide: An oxidized form of ruthenium with distinct properties.
Uniqueness
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO’))-mu3-oxotri-, acetate is unique due to its specific ligand arrangement and oxidation state, which confer distinct catalytic and chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
55466-76-7 |
|---|---|
Molecular Formula |
C14H21O15Ru3 |
Molecular Weight |
732.5 g/mol |
IUPAC Name |
oxygen(2-);ruthenium(3+);heptaacetate |
InChI |
InChI=1S/7C2H4O2.O.3Ru/c7*1-2(3)4;;;;/h7*1H3,(H,3,4);;;;/q;;;;;;;-2;3*+3/p-7 |
InChI Key |
SPIVCXPUXJNYDG-UHFFFAOYSA-G |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3].[Ru+3].[Ru+3] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2].[Ru+3].[Ru+3].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)












